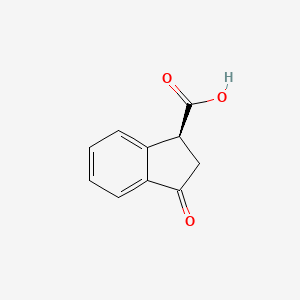
(1S)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid, often referred to as ODI, is a naturally occurring compound found in various plant species. ODI is a carboxylic acid that has been studied extensively due to its potential applications in medicine and biochemistry. ODI has been found to possess a number of pharmacological and physiological effects, which have been the focus of much research. In
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (1S)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid involves the conversion of a starting material into an intermediate, which is then further transformed into the final product through a series of reactions.
Starting Materials
2,3-dihydro-1H-indene-1-carboxylic acid, Acetic anhydride, Sodium acetate, Sulfuric acid, Sodium hydroxide, Hydrogen peroxide
Reaction
Step 1: Acetylation of 2,3-dihydro-1H-indene-1-carboxylic acid with acetic anhydride and sodium acetate in the presence of sulfuric acid to form the acetylated intermediate., Step 2: Hydrolysis of the acetylated intermediate with sodium hydroxide to remove the acetyl group and form the carboxylic acid intermediate., Step 3: Oxidation of the carboxylic acid intermediate with hydrogen peroxide in the presence of a catalyst to form the final product, (1S)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid.
Scientific Research Applications
ODI has a wide range of applications in scientific research. ODI has been used in the study of various biological processes, such as enzyme inhibition, signal transduction, and gene expression. ODI has also been studied for its potential use in the treatment of cancer and other diseases. ODI has also been used in the study of the pharmacology of various drugs, as well as in the study of drug metabolism.
Mechanism Of Action
The exact mechanism of action of ODI is not yet fully understood. However, it is known that ODI binds to a variety of proteins, including enzymes, receptors, and transporters. This binding is thought to modulate the activity of these proteins, leading to changes in cellular function. ODI is also known to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and 5-lipoxygenase.
Biochemical And Physiological Effects
ODI has been found to possess a number of biochemical and physiological effects. ODI has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer properties. ODI has also been found to possess anti-microbial and anti-viral properties. ODI has also been found to possess neuroprotective and cardioprotective effects.
Advantages And Limitations For Lab Experiments
ODI has several advantages for laboratory experiments. ODI is a relatively stable compound that is easy to synthesize and store. ODI is also soluble in a variety of solvents, making it easy to use in a variety of experiments. However, ODI is also known to be toxic in high concentrations, and can be difficult to obtain in large quantities.
Future Directions
The potential applications of ODI are vast, and there are many future directions for research. ODI could be further studied for its potential use in the treatment of various diseases and disorders. ODI could also be studied for its potential use in the development of new drugs and drug delivery systems. ODI could also be studied for its potential use in the development of new materials and technologies. Additionally, ODI could be studied for its potential use in the study of various biological processes, such as signal transduction, gene expression, and enzyme inhibition.
properties
IUPAC Name |
(1S)-3-oxo-1,2-dihydroindene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c11-9-5-8(10(12)13)6-3-1-2-4-7(6)9/h1-4,8H,5H2,(H,12,13)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLJFMRZKCSTQD-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C1=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C2=CC=CC=C2C1=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-3-Oxo-2,3-dihydro-1H-indene-1-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-bromo-4-(trifluoromethyl)pyridin-2-yl]methanamine](/img/structure/B6617054.png)




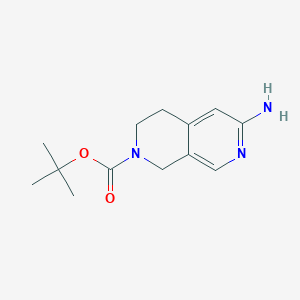


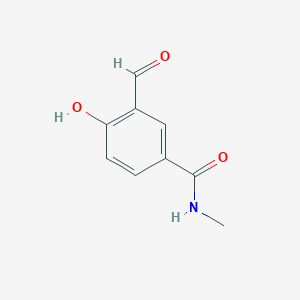
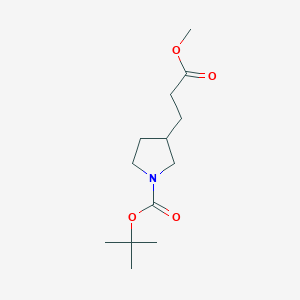
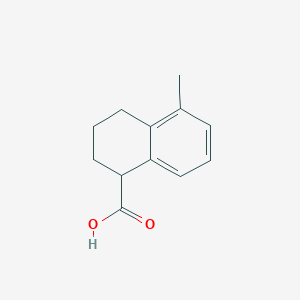
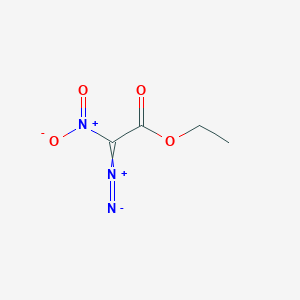
![3-[4-(propan-2-yloxy)phenyl]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B6617141.png)
![2-tert-butyl-4-chloro-5-({6-[2-(2-hydroxyethoxy)ethoxy]pyridin-3-yl}methoxy)-2,3-dihydropyridazin-3-one](/img/structure/B6617143.png)